molecular formula C26H36N2O3 B1218581 Devapamil CAS No. 92302-55-1

Devapamil

Cat. No. B1218581
CAS RN: 92302-55-1
M. Wt: 424.6 g/mol
InChI Key: VMVKIDPOEOLUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Devapamil is a calcium channel blocker, also known as desmethoxyverapamil, which is a phenylalkylamine (PAA) derivative . It not only inhibits by blocking the calcium gated channels, but also by depolarizing the membrane during the sodium-potassium exchanges .


Synthesis Analysis

A concise and modular asymmetric synthesis of the calcium channel blocker (S)-verapamil is described. This approach employs an enantioselective rhodium-catalyzed allylic alkylation reaction between an α-isopropyl-substituted benzylic nitrile and allyl benzoate to construct the challenging acyclic quaternary stereocenter .


Molecular Structure Analysis

Devapamil has a molecular formula of C26H36N2O3. Its average mass is 424.576 Da and its monoisotopic mass is 424.272583 Da .


Chemical Reactions Analysis

Devapamil is a nitrile that acts as an L-type calcium channel blocker . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

Devapamil has a molecular formula of C26H36N2O3. Its average mass is 424.576 Da and its monoisotopic mass is 424.272583 Da . More detailed information about its physical and chemical properties was not found in the search results.

Safety And Hazards

Precautions for safe handling of Devapamil include avoiding inhalation, contact with eyes and skin. It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVKIDPOEOLUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869094
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Devapamil

CAS RN

92302-55-1
Record name Devapamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92302-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Devapamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092302551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEVAPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6142PTV7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Devapamil
Reactant of Route 2
Reactant of Route 2
Devapamil
Reactant of Route 3
Reactant of Route 3
Devapamil
Reactant of Route 4
Reactant of Route 4
Devapamil
Reactant of Route 5
Reactant of Route 5
Devapamil
Reactant of Route 6
Reactant of Route 6
Devapamil

Citations

For This Compound
262
Citations
R Erdmann, HC Lüttgau - The Journal of Physiology, 1989 - Wiley Online Library
1. The effects of the (+)‐ and the (‐)‐isomer of the phenylalkylamine derivative D888 (desmethoxyverapamil or devapamil) on isometric force and slow Ca2+ inward current were …
Number of citations: 28 physoc.onlinelibrary.wiley.com
T SCHNEIDER, S REGULLA… - European journal of …, 1991 - Wiley Online Library
… The dissociation rate was increased about 10‐fold by 5 μM devapamil or 100 μM d‐cis‐… 2+ and devapamil at 30C, but not at 4C, resulted in an apparent loss of devapamil‐binding sites. …
Number of citations: 18 febs.onlinelibrary.wiley.com
S Berjukov, S Aczel, B Beyer… - British journal of …, 1996 - Wiley Online Library
1 The quaternary derivative of the potent verapamil‐analogue, (—)‐D888, (qD888, 4‐cyano‐4‐(3,4‐dimethoxyphenyl)‐N‐[2‐(3‐methoxy phenyl)ethyl]‐N,N, 5‐trimethyl‐1‐…
Number of citations: 20 bpspubs.onlinelibrary.wiley.com
VE Degtiar, S Aczél, F Döring, EN Timin, S Berjukow… - Biophysical journal, 1997 - cell.com
… devapamil The intracellular action of the quatemary derivative of (-)devapamil, (-)q-devapamil, was studied by microinjecting 50 nl of a 1 mM solution of (-)q-devapamil (dissolved in …
Number of citations: 11 www.cell.com
A Schuster, L Lacinova, N Klugbauer, H Ito… - The EMBO …, 1996 - embopress.org
… of mibefradil and the phenylalkylamine devapamil. Three distinct but adjacently located … the two antagonists isradipine and devapamil. Keywords: channel agonistldihydropyridines/…
Number of citations: 150 www.embopress.org
I Alican, F Toker, S Arbak, BÇ Yeg̃en, AS Yalçin… - pharmacological …, 1994 - Elsevier
… In the present study, the verapamil analogues devapamil and … , the verapamil analogues devapamil and gallopamil were … Devapamil and gallopamil may promote healing processes, …
Number of citations: 24 www.sciencedirect.com
JW Wegener, H Nawrath - Naunyn-Schmiedeberg's archives of …, 1995 - Springer
… In the present study, the tertiary phenylalkylamines verapamil, gallopamil and devapamil effectively blocked Ica when applied extracellularly, whereas their quaternary analogues had …
Number of citations: 30 link.springer.com
Z Ye, KV Dyke - Drug and chemical toxicology, 1994 - Taylor & Francis
… As shown in Table 1, class 1 calcium channel blockers (verapamil, gallopamil and devapamil) tested in this study have remarkable reversal activities of CO resistance(their R/S values …
Number of citations: 9 www.tandfonline.com
RCK Cheng, DB Tikhonov, BS Zhorov - Biophysical Journal, 2009 - cell.com
… of devapamil and verapamil, but not gallopamil (Huber et al., 2004). Our models predict that para-methoxy group in ring A of devapamil … Docking of devapamil in different models shows …
Number of citations: 1 www.cell.com
I Bruhova, BS Zhorov - Biophysical Journal, 2009 - cell.com
… of devapamil and verapamil, but not gallopamil (Huber et al., 2004). Our models predict that para-methoxy group in ring A of devapamil … Docking of devapamil in different models shows …
Number of citations: 1 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.